molecular formula C12H17BrClN B13473463 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride

2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride

Cat. No.: B13473463
M. Wt: 290.63 g/mol
InChI Key: YFILEDSONDZGIG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is an organic compound that features a bromophenyl group attached to a cyclobutyl ring, with an amine group at the end of the ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces phenyl derivatives.

    Substitution: Produces various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic binding sites, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A precursor in the synthesis of 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride.

    2-(4-Bromophenyl)ethan-1-amine: A structurally similar compound with a simpler ethane chain.

    Cyclobutylamine: Contains the cyclobutyl ring and amine group but lacks the bromophenyl group.

Uniqueness

This compound is unique due to the combination of the bromophenyl group and the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

2-(4-bromophenyl)-2-cyclobutylethanamine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9;/h4-7,9,12H,1-3,8,14H2;1H

InChI Key

YFILEDSONDZGIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CN)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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